1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine
Description
1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-pyrimidinyl group and a methanamine moiety at the 5-position. This structure combines the electron-deficient pyrimidine ring with the oxadiazole scaffold, making it a versatile building block in medicinal chemistry, particularly for targeting enzymes like kinases .
Properties
IUPAC Name |
(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCCFHPOUDIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653252 | |
| Record name | 1-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-51-6 | |
| Record name | 3-(2-Pyrimidinyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in neurodegenerative diseases.
- Molecular Formula : C7H7N5O
- Molecular Weight : 177 g/mol
- LogP : -1.62
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrimidine moieties. For instance, pyrimidine derivatives have been synthesized and screened against various cancer cell lines.
Case Study: Anticancer Screening
A study by Tiwari et al. synthesized several pyrimidine-triazole derivatives and evaluated their activity against breast cancer cell lines (MCF-7, MDA-MB453, MDA-MB231). One compound exhibited an IC50 value of 15.3 µM against MCF-7 cells, demonstrating promising anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
Additionally, the compound's structural features contribute to its biological activity, with modifications leading to enhanced potency against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In a study examining various synthesized compounds, the oxadiazole derivatives were tested against multiple microbial strains.
Antimicrobial Testing Results
The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens such as E. coli, S. aureus, and K. pneumoniae. The results indicated varying degrees of antimicrobial activity, with some compounds showing significant inhibition at concentrations below 100 µg/mL.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | <100 |
| S. aureus | <100 |
| K. pneumoniae | <100 |
Neuroprotective Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects. Research indicates that certain oxadiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease.
Neuroprotective Case Study
Almehizia et al. synthesized pyrazolo-pyrimidine derivatives and evaluated their anti-Alzheimer's potential through AChE inhibition assays. One notable compound demonstrated an AChE inhibition rate of 16.00 ± 0.04%, comparable to the standard drug Donepezil .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-oxadiazole scaffold is highly modular. Below is a comparative analysis of substituent variations at the 3- and 5-positions:
Key Observations :
- Pyrimidinyl vs. Phenyl Groups : The 2-pyrimidinyl substituent introduces nitrogen atoms capable of hydrogen bonding and aromatic interactions, which are absent in phenyl or alkyl-substituted analogs. This feature is critical for targeting nucleotide-binding enzymes .
- Halogenated Derivatives : Fluorine () and bromine () substituents alter electronic properties and steric profiles. Fluorine enhances metabolic stability, while bromine enables further functionalization via cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
